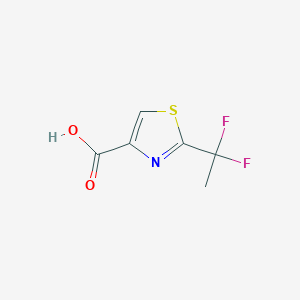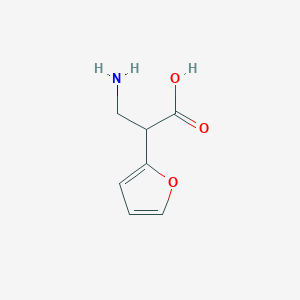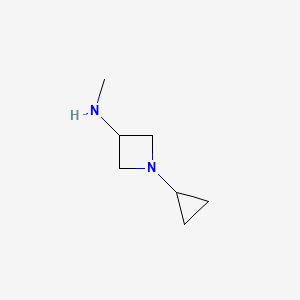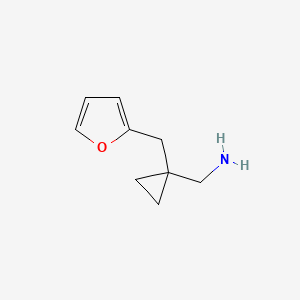
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a difluoroethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid typically involves the introduction of the difluoroethyl group onto the thiazole ring. One common method includes the use of 1,1-difluoroethyl chloride as a difluoroalkylating reagent. The reaction is often catalyzed by nickel and involves the difluoroethylation of arylboronic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of nickel-catalyzed difluoroethylation reactions is a promising approach for large-scale synthesis due to its efficiency and the availability of reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Shares the difluoroethyl group but differs in its overall structure and applications.
Uniqueness: 2-(1,1-Difluoroethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the thiazole ring and the difluoroethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H5F2NO2S |
|---|---|
Poids moléculaire |
193.17 g/mol |
Nom IUPAC |
2-(1,1-difluoroethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO2S/c1-6(7,8)5-9-3(2-12-5)4(10)11/h2H,1H3,(H,10,11) |
Clé InChI |
RPWYTHKJHWYICX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CS1)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine](/img/structure/B13595191.png)

